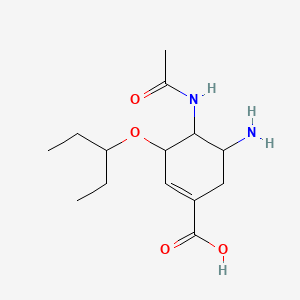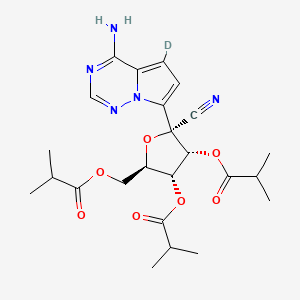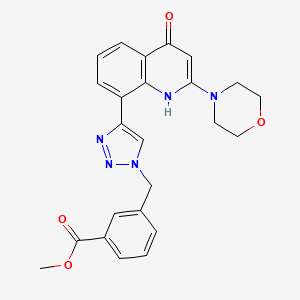
D-Ala-Lys-AMCA TFA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Ala-Lys-AMCA TFA is a compound known for its role as a substrate for proton-coupled oligopeptide transporter 1 (PEPT1). This compound is characterized by its emission of blue fluorescence, making it useful in various scientific research applications. It has been demonstrated through fluorescence analysis that this compound can be transported into liver cancer cells and Caco-2 cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-Ala-Lys-AMCA TFA involves the coupling of D-alanine (D-Ala) and lysine (Lys) with 7-amino-4-methylcoumarin-3-acetic acid (AMCA). The reaction typically occurs in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The final product is then purified and converted to its trifluoroacetic acid (TFA) salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
D-Ala-Lys-AMCA TFA primarily undergoes substitution reactions due to the presence of amino and carboxyl groups. These reactions are facilitated by common reagents such as DCC and DMAP .
Common Reagents and Conditions
Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC)
Catalysts: 4-dimethylaminopyridine (DMAP)
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Major Products Formed
The major product formed from the synthesis of this compound is the fluorescent dipeptide D-Ala-Lys-AMCA in its TFA salt form .
Applications De Recherche Scientifique
D-Ala-Lys-AMCA TFA is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent probe to study peptide transport mechanisms.
Biology: Employed in cellular uptake studies to investigate the transport of peptides into cells.
Medicine: Utilized in drug delivery research to evaluate the efficiency of PEPT1-mediated transport.
Industry: Applied in the development of diagnostic tools and assays for detecting specific substrates or inhibitors of PEPT1
Mécanisme D'action
D-Ala-Lys-AMCA TFA exerts its effects by acting as a substrate for PEPT1. The compound is transported across cellular membranes via PEPT1, which is a proton-coupled oligopeptide transporter. This process is driven by the electrochemical proton gradient, allowing the compound to enter cells and emit blue fluorescence. The molecular targets involved include PEPT1 and other related peptide transporters .
Comparaison Avec Des Composés Similaires
Similar Compounds
D-Ala-Lys-AMCA hydrochloride: Another form of the compound with similar properties.
β-Ala-Lys-AMCA: A related compound used as a transport reporter for PEPT1.
Uniqueness
D-Ala-Lys-AMCA TFA is unique due to its specific interaction with PEPT1 and its ability to emit blue fluorescence. This makes it particularly useful for studying peptide transport mechanisms and evaluating PEPT1-specific substrates or inhibitors .
Propriétés
Formule moléculaire |
C23H29F3N4O8 |
|---|---|
Poids moléculaire |
546.5 g/mol |
Nom IUPAC |
(2S)-6-[[2-(7-amino-4-methyl-2-oxochromen-3-yl)acetyl]amino]-2-[[(2R)-2-aminopropanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C21H28N4O6.C2HF3O2/c1-11-14-7-6-13(23)9-17(14)31-21(30)15(11)10-18(26)24-8-4-3-5-16(20(28)29)25-19(27)12(2)22;3-2(4,5)1(6)7/h6-7,9,12,16H,3-5,8,10,22-23H2,1-2H3,(H,24,26)(H,25,27)(H,28,29);(H,6,7)/t12-,16+;/m1./s1 |
Clé InChI |
NYAHYIARVRWHRF-KKJWGQAZSA-N |
SMILES isomérique |
CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)[C@@H](C)N.C(=O)(C(F)(F)F)O |
SMILES canonique |
CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCCCC(C(=O)O)NC(=O)C(C)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[(1S,2R)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]acetic acid](/img/structure/B11932925.png)

![benzyl (E,4S)-4-[[(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[(2S)-2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]propanoyl]amino]butanoyl]amino]pentanoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate;hydrate](/img/structure/B11932938.png)
![2-[(3aR,6aS)-2-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]-N-[(5-methylpyrazin-2-yl)methyl]-5-oxo-[1,3]benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide](/img/structure/B11932942.png)
![3,6-Bis[4-[bis(2-hydroxydodecyl)amino]butyl]piperazine-2,5-dione](/img/structure/B11932944.png)
![4-amino-6-[[(1R)-1-[8-(1-methyl-6-oxopyridin-3-yl)-1-oxo-2-propan-2-ylisoquinolin-3-yl]ethyl]amino]pyrimidine-5-carbonitrile](/img/structure/B11932949.png)

![5-(dithiolan-3-yl)-N-[3-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]propyl]pentanamide](/img/structure/B11932969.png)




![5-(3-chlorophenyl)-3-[(1R)-1-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)oxy]ethyl]-1,2-oxazole;hydrate](/img/structure/B11933005.png)
![3,5-dihydroxy-N-[(Z)-(4-hydroxy-3-nitrophenyl)methylideneamino]benzamide](/img/structure/B11933006.png)
